molecular formula C10H11ClO2 B2977409 2-(4-ethoxyphenyl)acetyl Chloride CAS No. 10368-35-1

2-(4-ethoxyphenyl)acetyl Chloride

Cat. No.: B2977409
CAS No.: 10368-35-1
M. Wt: 198.65
InChI Key: DOJYHQGYPJKSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-ethoxyphenyl group. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(4-ethoxyphenyl)acetyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of bioactive compounds for studying biological pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-ethoxyphenyl)acetyl chloride can be synthesized through the reaction of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride or phosphorus trichloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions usually require heating under reflux for several hours until the evolution of hydrogen chloride gas ceases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    2-(4-ethoxyphenyl)acetic acid: Formed from hydrolysis.

    2-(4-ethoxyphenyl)ethanol: Formed from reduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)acetyl chloride
  • 2-(4-chlorophenyl)acetyl chloride
  • 2-(4-fluorophenyl)acetyl chloride

Uniqueness

2-(4-ethoxyphenyl)acetyl chloride is unique due to the presence of the ethoxy group, which can influence the reactivity and properties of the compound. The ethoxy group can affect the electron density on the aromatic ring and the acyl chloride functionality, leading to differences in reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(4-ethoxyphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJYHQGYPJKSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Ethoxyphenylacetic acid (0.5 g, 2.8 mmol) was transferred to a 7 ml vial and dissolved in thionylchloride (3 ml). The reaction mixture was shaken at 70° C. for 21/2 hours. Thionylchloride was evaporated off and the resulting product was used unpurified.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.